7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

Descripción

Fundamental Structural Framework

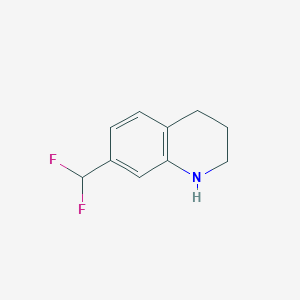

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline possesses a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 grams per mole. The compound features a bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The tetrahydroquinoline core system provides the foundational architecture, with the difluoromethyl group (-CHF₂) positioned at the 7-position of the aromatic ring.

The Simplified Molecular Input Line Entry System representation of the compound is documented as C1CC2=C(C=C(C=C2)C(F)F)NC1, clearly illustrating the connectivity pattern within the molecule. The International Chemical Identifier provides additional structural detail: InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2, which precisely defines the atomic connectivity and hydrogen distribution.

The molecular architecture demonstrates several key structural features that contribute to its chemical behavior. The tetrahydroquinoline scaffold maintains planarity in the aromatic portion while the saturated cyclohexyl-like ring adopts conformational flexibility. The nitrogen atom in the heterocyclic ring serves as both a hydrogen bond donor and acceptor, influencing the compound's interaction profile with biological and chemical systems.

Stereochemical Properties and Conformational Analysis

The difluoromethyl substituent introduces significant stereoelectronic effects into the molecular system. Research on related difluoromethyl-containing compounds reveals that the CHF₂ group exhibits unique hydrogen bonding capabilities compared to other fluorinated substituents. The difluoromethyl carbon-hydrogen bond demonstrates blue-shifting hydrogen bonding characteristics, where the carbon-hydrogen stretching frequency increases upon hydrogen bond formation, contrasting with traditional red-shifting hydrogen bonds observed in hydroxyl groups.

Computational studies on similar fluorinated heterocycles indicate that the difluoromethyl group adopts preferred conformations that optimize both steric and electronic interactions. The fluorine atoms in the CHF₂ group create a dipolar environment that influences the overall molecular electrostatic potential and may affect binding interactions with target molecules. The stereochemical arrangement around the difluoromethyl carbon creates a defined spatial orientation that contributes to the compound's three-dimensional structure and potential biological activity.

Propiedades

IUPAC Name |

7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOLXTGHMFUFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(F)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Late-Stage Difluoromethylation

- Methodology: Late-stage difluoromethylation involves the formation of a C(sp^2)–CF2H bond on preformed tetrahydroquinoline derivatives, often via radical or nucleophilic pathways.

- Reagents: Common reagents include difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or difluorocarbene precursors.

- Reaction Conditions: These reactions typically require transition metal catalysis or photoredox conditions to generate reactive difluoromethyl radicals or nucleophiles.

- Example: Amii et al. demonstrated a stepwise strategy where aryl iodides coupled with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, which upon hydrolysis and decarboxylation gave difluoromethylated arenes.

Advantages and Limitations

- Advantages: Late-stage difluoromethylation allows modification of complex molecules without the need for de novo synthesis.

- Limitations: Some protocols require electron-deficient substrates for efficient decarboxylation and may involve multiple steps with moderate overall yields.

Synthesis via Boron-Mediated Cyclization and Difluoroboryl Intermediates

A novel redox-neutral method involves the use of boron trifluoride etherate (BF3·Et2O) to induce a-hydride shift triggered N-dealkylative cyclization, forming tetrahydroquinoline derivatives containing difluoroboryl bridges.

Reaction Scheme

- Starting from 2-(N-benzyl-N-alkylamino)benzylidene malonates, treatment with BF3·Et2O in dichloroethane under argon atmosphere at 25–60 °C for 24 hours leads to formation of a stable iminium cation intermediate featuring an O–BF2–O bridge.

- Subsequent hydrolysis with HCl in dioxane and methanol yields the difluoromethylated tetrahydroquinoline product after workup and purification.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| BF3·Et2O addition | Dry dichloroethane, 25–60 °C, 24 h | - | Argon atmosphere, dropwise addition |

| Hydrolysis | 5.4 M HCl in dioxane, MeOH, 6 h, 25 °C | 41–54 | Yield varies with substituents |

| Extraction and purification | EtOAc extraction, brine wash, chromatography | - | White solid isolated |

- Yields for derivatives vary; for example, 8-chloro- and 7-trifluoromethyl-substituted compounds gave lower yields (41% and 45%, respectively).

One-Pot Multicomponent Synthesis of Tetrahydroquinoline Derivatives

A patented method by Merck involves a one-pot reaction combining chiral dihydropyran, aldehydes, and anilines in the presence of protic or Lewis acids to form tetrahydroquinoline derivatives.

Reaction Overview

- The reaction is initiated by mixing dihydropyran with aldehyde and aniline, followed by rapid addition of the aniline component in the presence of trifluoroacetic acid (TFA).

- The crude product is a mixture of exo- and endo-diastereomers, which can be separated by treatment with (−)-dibenzoyltartaric acid (DBTTA).

- The process yields chiral tetrahydroquinoline derivatives with high enantiomeric excess (up to 99% ee) but moderate overall yield (~24%).

Applicability to Difluoromethyl Substituted Compounds

- While this method is general for tetrahydroquinoline derivatives, adaptation for 7-(Difluoromethyl) substitution would require the use of appropriately substituted aldehydes or anilines bearing the difluoromethyl group or subsequent functionalization.

Practical Considerations and Stock Solution Preparation

For experimental handling and formulation, stock solutions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline are prepared at various concentrations for biological assays or further chemical transformations.

| Stock Solution Preparation for this compound | Volume of Solvent (mL) for Given Mass (mg) | ||

|---|---|---|---|

| Mass (mg) \ Concentration (mM) | 1 mM | 5 mM | 10 mM |

| 1 mg | 5.4585 | 1.0917 | 0.5459 |

| 5 mg | 27.2926 | 5.4585 | 2.7293 |

| 10 mg | 54.5852 | 10.917 | 5.4585 |

- These calculations are based on the molecular weight of 183.2 g/mol and are useful for preparing solutions for in vivo or in vitro studies.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include difluoromethylated quinolines, reduced tetrahydroquinolines, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Studies have shown that 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and its derivatives can inhibit bacterial growth by disrupting cellular processes. For instance, a recent study highlighted that compounds structurally related to this compound demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that tetrahydroquinoline derivatives can modulate inflammatory responses by influencing cyclic adenosine monophosphate (cAMP) levels in cells. This mechanism is crucial for developing treatments for conditions characterized by excessive inflammation .

Neurological Implications

Preliminary research suggests potential neuroprotective effects of this compound. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Organic Synthesis

The difluoromethyl group serves as a versatile functional handle in organic synthesis. It is used in various reactions, including difluoromethylation processes which allow for the selective installation of difluoromethyl groups onto complex molecules. This property is particularly valuable in the synthesis of pharmaceutical agents where precise modifications are required .

Late-stage Functionalization

Recent advancements in synthetic methodologies have enabled late-stage difluoromethylation of drug-like molecules using this compound as a precursor. This approach enhances the efficiency of drug development by allowing modifications without extensive re-synthesis of the core structure .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

- Antimicrobial Screening : A study reported significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating potential as an antituberculosis agent .

- Anti-inflammatory Research : Experimental models demonstrated that tetrahydroquinoline derivatives could effectively reduce disease severity in autoimmune conditions such as rheumatoid arthritis .

- Neuroprotective Studies : Research involving animal models suggested that these compounds could mitigate neurodegeneration by protecting neuronal cells from oxidative damage .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological processes. It may act on enzymes, receptors, or ion channels, influencing their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 7-position significantly influences electronic, steric, and pharmacokinetic properties. Key analogues and their properties are summarized below:

Notes:

- Electron-withdrawing groups (e.g., -CF2H, -CF3) : Increase resistance to oxidative metabolism compared to electron-donating groups (e.g., -OH, -CH3) .

- Lipophilicity : Trifluoromethyl (-CF3) analogues exhibit higher logP values than difluoromethyl (-CF2H) derivatives, influencing blood-brain barrier penetration .

- Synthetic accessibility : Difluoromethyl and trifluoromethyl groups require specialized fluorination techniques, whereas hydroxy and methyl groups are more straightforward to introduce .

Antimicrobial Activity

- Sulfonamide-functionalized THQs (e.g., compounds with -SO2NHR groups) demonstrate broad-spectrum antimicrobial activity via inhibition of dihydropteroate synthase .

- Fluorinated THQs (e.g., -CF2H, -CF3) show improved bioavailability and target binding in bacterial membranes compared to non-fluorinated variants .

Anticancer Potential

- 3,4-Diaryl-5,7-dimethoxy-THQs exhibit cytotoxicity against breast cancer cell lines (IC50: 2–10 μM) by tubulin polymerization inhibition .

- Difluoromethyl-THQ’s electron-withdrawing properties may enhance interactions with survivin, a cancer-targeting protein, though specific data are pending .

Analgesic and Anti-inflammatory Effects

Key Observations :

- The Povarov reaction struggles with sterically hindered or electron-deficient substituents at the 7-position, making fluorinated THQs challenging to synthesize .

- Catalytic hydrogenation (e.g., Pt-based systems) efficiently reduces quinoline to THQ but requires careful control to avoid over-reduction .

Stability and Reactivity

- Oxidation Sensitivity: THQs with electron-donating groups (e.g., -OH, -CH3) are prone to oxidation to quinolines, whereas fluorinated derivatives (-CF2H, -CF3) resist oxidation due to destabilization of transition states .

- Acid/Base Stability : The difluoromethyl group’s inductive effects enhance resistance to acidic hydrolysis compared to hydroxy or methyl analogues .

Actividad Biológica

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS No. 1783624-20-3) is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 183.20 g/mol

- Storage Conditions : Should be kept in a dark place at -20°C under an inert atmosphere .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against several bacterial strains.

- Antitumor Activity : Preliminary studies indicate potential in inhibiting cancer cell proliferation.

- Neurological Effects : Investigated for its role in modulating neurotransmitter systems.

The compound's biological effects are attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical cellular processes, potentially leading to reduced tumor growth and enhanced immune responses .

- Receptor Modulation : The compound may act on various receptors related to neurotransmission and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulates dopamine receptor activity |

Case Study: Antitumor Effects

In a study focusing on the antitumor properties of this compound, researchers found that the compound significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. The study utilized both in vitro assays and in vivo models to validate these findings .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential utility as a therapeutic agent in treating bacterial infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption : Studies indicate good oral bioavailability.

- Distribution : The compound shows effective tissue distribution with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized in the liver with potential for drug-drug interactions.

- Toxicity : Initial toxicity studies indicate low toxicity levels at therapeutic doses; however, further investigations are needed to assess long-term effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce fluorinated groups (e.g., difluoromethyl) at the 7-position of 1,2,3,4-tetrahydroquinoline?

- Methodological Answer : Fluorination can be achieved via (i) Friedel-Crafts alkylation using difluoromethyl halides or (ii) transition metal-catalyzed C-H activation with fluorinating agents like Selectfluor®. For regioselectivity, directing groups (e.g., amides) can guide fluorination to the 7-position. Evidence from fluorinated quinoline syntheses suggests using gold-catalyzed cyclization of trifluoromethylated propargyl-amines or zinc-mediated hydrodefluorination .

Q. How can NMR spectroscopy distinguish structural isomers in fluorinated tetrahydroquinolines?

- Methodological Answer :

- ¹⁹F NMR : Chemical shifts and coupling patterns (e.g., , ) help identify substitution patterns. For example, a difluoromethyl group (-CF₂H) shows distinct splitting due to coupling with adjacent protons.

- ¹H/¹³C NMR : Aromatic proton signals in the 6.5–8.5 ppm range and carbon shifts (~110–150 ppm) indicate substitution effects. Data from fluorinated quinolines in highlight these trends.

Q. What purification strategies are effective for isolating 7-(difluoromethyl)-tetrahydroquinoline from byproducts?

- Methodological Answer :

- Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves polar byproducts.

- Recrystallization using ethanol/water mixtures improves purity, as demonstrated in tetrahydroquinoline derivative isolations .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the reactivity of the tetrahydroquinoline ring in electrophilic substitution reactions?

- Methodological Answer : The -CF₂H group is electron-withdrawing , deactivating the ring and directing electrophiles to meta/para positions. Computational studies (DFT) can map electron density changes. For example, Yanai et al. ( ) used Mulliken charges to predict reactivity in fluorinated quinolines.

Q. What experimental and computational approaches resolve contradictions in reported fluorination efficiencies for tetrahydroquinolines?

- Methodological Answer :

- Comparative kinetic studies : Vary catalysts (e.g., Au vs. Zn), solvents, and temperatures to identify optimal conditions.

- DFT calculations : Model transition states to explain differences in regioselectivity. Evidence from shows zinc-mediated hydrodefluorination favors ortho-substitution, while gold catalysts promote cyclization.

Q. How can researchers design bifunctional 7-(difluoromethyl)-tetrahydroquinoline derivatives for dual-targeted pharmacological activity?

- Methodological Answer :

- Scaffold functionalization : Introduce secondary moieties (e.g., sulfonamides, esters) via nucleophilic substitution or cross-coupling.

- Structure-activity relationship (SAR) studies : Use in vitro assays to evaluate bioactivity. Bifunctional tetrahydroquinoline syntheses in provide frameworks for dual-targeting strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.